alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol is a complex organic compound that features a quinoline moiety linked to a piperidine ring through an oxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol typically involves the reaction of 8-hydroxyquinoline with a suitable piperidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 8-hydroxyquinoline, followed by the addition of a piperidine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic effects, including antimalarial and antifungal activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antiparasitic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Alpha-((8-Quinolinyloxy)methyl)-4-morpholineethanol
- 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
Uniqueness
Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
85239-19-6 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-piperidin-1-yl-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C17H22N2O2/c20-15(12-19-10-2-1-3-11-19)13-21-16-8-4-6-14-7-5-9-18-17(14)16/h4-9,15,20H,1-3,10-13H2 |
InChI Key |
AVHSALUZPKEFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC3=C2N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.